molecular formula C9H6ClFN2OS B2617605 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide CAS No. 774586-50-4

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2617605
CAS No.: 774586-50-4
M. Wt: 244.67
InChI Key: WMCIZHGLWWYFDD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide (molecular formula: C₉H₆ClFN₂OS) is a heterocyclic compound featuring a benzothiophene core substituted with chlorine (position 3), fluorine (position 4), and a carbohydrazide group (position 2) . This compound is cataloged as a pharmaceutical intermediate, likely utilized in the synthesis of bioactive molecules due to its reactive hydrazide moiety and halogenated aromatic system. The presence of electronegative substituents (Cl, F) may enhance its binding affinity in drug-receptor interactions, while the carbohydrazide group offers versatility in forming Schiff bases or coordinating metal ions .

Properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-7-6-4(11)2-1-3-5(6)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIZHGLWWYFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
This compound serves as a crucial building block in the synthesis of diverse heterocyclic compounds. Its unique structure allows for the creation of chemical libraries that can be utilized in drug discovery and development.

Pharmaceutical Development
The compound's derivatives are being investigated for their potential as therapeutic agents. Research indicates that modifications to its structure can lead to compounds with enhanced biological activity, targeting various diseases .

Biological Applications

Antimicrobial Properties
Research has shown that 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide exhibits antimicrobial properties. Studies indicate its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro. For example, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action often involves the induction of apoptosis through modulation of key apoptotic proteins.

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Derivative AHeLa5.0Apoptosis induction
Derivative BMCF-74.2Bcl-2 downregulation
Derivative CA5496.5Cell cycle arrest

Medicinal Chemistry

Targeting Specific Pathways
Research indicates that the structural features of this compound enhance its ability to interact with specific biological targets, such as tyrosinase, which is relevant in the treatment of skin disorders and pigmentation issues.

Case Study: Tyrosinase Inhibition
A study explored the inhibition of Agaricus bisporus tyrosinase using derivatives containing the 3-chloro-4-fluorophenyl motif. Results indicated enhanced inhibitory activity compared to standard compounds, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Material Science Applications

Specialty Chemicals Production
The compound is also utilized in producing specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific thermal or mechanical characteristics .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound prioritizes small halogens (Cl, F), favoring electronic modulation without steric bulk. The pyrazole derivative replaces the benzothiophene core with a pyrazole ring, altering electronic properties and introducing a trifluoromethyl group (strong electron-withdrawing effect).

Functional Group Reactivity :

  • The hydrazide group in the target and ’s compound enables Schiff base formation, a trait exploited in chelating agents or antimicrobial agents. The aldehyde group in the pyrazole derivative suggests utility in condensation reactions.

Synthetic Complexity :

  • ’s compound requires a multi-step synthesis involving pentadecylbenzaldehyde, which may limit scalability compared to the target compound’s simpler halogenation pathway .

Spectral and Analytical Data

Parameter Target Compound Pentadecylbenzylidene Derivative Pyrazole Derivative
¹H-NMR Not reported Aromatic protons, pentadecyl chain (δ 0.8–1.5) Pyrazole protons (δ 7.0–8.5)
¹³C-NMR Not reported Carbonyl (C=O, ~165 ppm), aromatic carbons CF₃ (~120 ppm), aldehyde (~190 ppm)
Mass Spectrometry Not reported Molecular ion peak at m/z 540 (C₂₉H₄₃ClN₂O₂S) Fragments consistent with Cl and CF₃

Biological Activity

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide (CAS No. 774586-50-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with chloro and fluoro substituents, which are known to influence its reactivity and biological interactions. The presence of these halogens can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further biological evaluation.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown potential as an inhibitor of quorum sensing in bacteria, which is crucial for their virulence and biofilm formation. This suggests that it could be developed as an antibiotic adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

Enzyme Inhibition Studies

In vitro assays have demonstrated that derivatives bearing the 3-chloro-4-fluorophenyl fragment exhibit significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. For instance, compounds related to this compound showed IC50 values ranging from 2.96 to 10.65 µM, indicating that they are more potent than traditional inhibitors like kojic acid .

Compound IDIC50 (µM)Activity Type
4b2.96Tyrosinase Inhibitor
4c10.65Tyrosinase Inhibitor
Kojic Acid~20Reference Compound

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Results indicated that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Case Study 1: Tyrosinase Inhibition
A study focused on synthesizing analogs of this compound revealed that modifications to the aromatic structure significantly enhanced inhibitory activity against tyrosinase. The most effective derivatives were those with additional functional groups that increased binding affinity to the enzyme's active site.

Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against various bacterial strains to assess its ability to inhibit quorum sensing. Results indicated a marked reduction in biofilm formation at sub-lethal concentrations, supporting its potential as an adjunct therapy in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves constructing the benzothiophene core via cyclization of substituted thiophenol derivatives, followed by sequential functionalization. For example:
  • Step 1 : Form the benzothiophene core using Ullmann coupling or Friedel-Crafts alkylation.
  • Step 2 : Introduce chloro and fluoro substituents via electrophilic aromatic substitution or halogenation under controlled conditions.
  • Step 3 : Convert the carbonyl group to carbohydrazide using hydrazine hydrate.
    Optimization strategies include:
  • Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Continuous Flow Reactors : Enhance reproducibility and scalability, as seen in analogous benzothiophene syntheses .
    Table 1 : Example optimization for Step 2 (halogenation):
Catalyst (mol%)Temp (°C)SolventYield (%)
FeCl₃ (10)80DCM62
AlCl₃ (15)100Toluene78

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbohydrazide NH signals (δ 9.5–10.5 ppm). Chloro/fluoro substituents deshield adjacent carbons (e.g., C-3 and C-4 in benzothiophene) .
  • IR : Confirm C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • MS : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl or HF).
    Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity and reaction pathways of this compound in novel syntheses?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (DFT, MP2) to model intermediates and transition states. For example, simulate nucleophilic attack on the carbonyl group .
  • Molecular Dynamics : Predict solvent effects and steric hindrance from chloro/fluoro substituents.
  • Machine Learning : Train models on analogous benzothiophene derivatives to forecast reaction outcomes .

Q. How can contradictory stability data under varying pH and temperature conditions be resolved?

  • Methodological Answer :
  • Controlled Stability Studies :
  • pH Variation : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal Analysis : Use TGA/DSC to determine decomposition thresholds.
  • Statistical Analysis : Apply ANOVA to identify significant degradation factors. Cross-validate with computational predictions of hydrolysis susceptibility .

Q. What methodologies elucidate electronic/steric effects of chloro and fluoro substituents during nucleophilic substitutions?

  • Methodological Answer :
  • Hammett Analysis : Correlate substituent σₚ values with reaction rates (e.g., SNAr reactions).
  • X-ray Crystallography : Resolve steric clashes by comparing bond angles/distances in derivatives.
  • DFT Calculations : Map electrostatic potential surfaces to visualize electron-deficient regions .

Q. How to design experiments investigating coordination chemistry with transition metals for catalytic applications?

  • Methodological Answer :
  • Ligand Screening : Test metal salts (e.g., Cu(II), Pd(II)) in varying stoichiometries. Monitor complexation via UV-Vis and cyclic voltammetry.
  • Catalytic Assays : Evaluate activity in cross-coupling or oxidation reactions. Optimize using microreactors for high-throughput screening .
    Table 2 : Example catalytic screening (Suzuki coupling):
Metal CatalystLigandYield (%)
Pd(OAc)₂PPh₃45
PdCl₂(dppf)Xantphos72

Methodological Notes

  • Data Integrity : Use encrypted databases and access controls for sensitive experimental data .
  • Advanced Tools : Integrate COMSOL Multiphysics for reaction simulation and AI-driven lab automation for real-time adjustments .
  • Ethical Compliance : Ensure all reactions adhere to safety protocols outlined in material safety data sheets (e.g., proper handling of halogenated compounds) .

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